2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-4-7(12)2-3-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUTSCSBMQPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound “2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a type of benzoxazine derivative . Benzoxazines are a group of heterocyclic compounds that have been studied for their diverse biological activities. They are known to exhibit properties such as anti-inflammatory , antioxidant , antimicrobial , antitumor , and antiviral activities .
The presence of the acetic acid moiety in the compound could potentially enhance its binding affinity with certain enzymes . This could influence its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be transported to specific organelles, such as the mitochondria, where it influences cellular metabolism and energy production. The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Biological Activity
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN2O2 |
| Molecular Weight | 228.65 g/mol |
| CAS Number | 1173183-85-1 |
| Melting Point | Not available |
| Density | 1.2 g/cm³ |
Anticancer Activity
Recent studies have highlighted the anticancer properties of related benzoxazine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of an acetic acid group has been correlated with increased cytotoxicity in these compounds, suggesting that modifications can enhance their efficacy against cancer cells .
Enzyme Inhibition
The compound's structural analogs have demonstrated significant inhibition of serine proteases, particularly human leukocyte elastase. This enzyme is implicated in tissue degeneration associated with inflammatory diseases and cancer progression. Inhibitors targeting this pathway could provide therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Protease Inhibition : The compound may act by binding to the active site of serine proteases, preventing substrate access and thereby inhibiting their activity.
- Antioxidant Activity : Some benzoxazine derivatives exhibit antioxidant properties that could protect cells from oxidative stress, a factor in cancer progression and other diseases .
- Neurotransmitter Modulation : Preliminary studies suggest that related compounds can influence neurotransmitter systems, potentially offering neuroprotective effects .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The results indicated that modifications at the acetic acid position significantly enhanced cytotoxic activity, with some derivatives achieving IC50 values below 10 µM against MCF-7 cells .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition potential of related compounds against human leukocyte elastase. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects that could be leveraged for therapeutic applications in inflammatory diseases .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid demonstrates efficacy against various bacterial strains. A notable study reported its effectiveness against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it was observed to reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases such as arthritis .
3. Neurological Research
Recent studies have explored the role of benzoxazine derivatives in neurological disorders. The compound has shown promise in modulating neurotransmitter levels, which could be beneficial in conditions like depression and anxiety .
Agricultural Applications
1. Herbicide Development
The unique structure of this compound has led to its exploration as a potential herbicide. Laboratory tests have demonstrated that it can inhibit the growth of certain weeds without adversely affecting crop yields .
2. Plant Growth Regulation
In agricultural research, compounds similar to this one have been used as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors .
Materials Science Applications
1. Polymer Chemistry
The incorporation of benzo[b][1,4]oxazine structures into polymers has been studied for their potential to enhance thermal stability and mechanical properties. The compound can be utilized in the synthesis of novel polymeric materials that exhibit improved performance characteristics for various industrial applications .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations Among Analogs
The following table summarizes differences in substituents and functional groups among closely related compounds:
Notes:
- The position of chlorine (e.g., 6-Cl vs. 7-Cl) alters electronic distribution, affecting reactivity and binding affinity.
- The methyl group at position 4 in the target compound enhances lipophilicity compared to oxo-containing analogs .
- The acetic acid moiety is a common feature, enabling hydrogen bonding and salt formation, which improve aqueous solubility.
Preparation Methods
General Synthetic Strategy for 1,4-Benzoxazine Derivatives
The synthesis of 1,4-benzoxazin-3(4H)-ones and their dihydro analogs typically involves:
- Cyclization of 2-aminophenols or substituted 2-aminophenols with appropriate electrophilic reagents such as chloroacetyl chloride or maleic anhydride to form the benzoxazine ring.
- Introduction of the acetic acid group at the 2-position via alkylation or ring closure involving chloroacetic acid derivatives.
A commonly reported method involves the reaction of 2-aminophenols with chloroacetyl chloride in refluxing methyl isobutyl ketone (MIBK) in the presence of aqueous sodium bicarbonate, yielding 1,4-benzoxazinones substituted at the 2-position.
Specific Preparation Routes for 2-Substituted Benzoxazines with Acetic Acid Functionality
Single-Step Cyclization with Chloroacetic Acid Derivatives
A key method for synthesizing benzoxazinones bearing acetic acid substitution at the 2-position involves a single-step reaction of 2-aminophenols or substituted 2-aminophenols with chloroacetic acid or its derivatives. For example, 2-aminobenzyl alcohols reacted with chloroacetic acid and aldehydes in a one-pot reaction yield benzoxazine derivatives with acetic acid moieties in good yields (82-87%).
This approach is exemplified by the synthesis of 4-(7-chloro-2,4-dihydro-1H-benzo[d]oxazin-2-yl)phenol where 2-amino-4-chlorobenzyl alcohol, 4-hydroxybenzaldehyde, and chloroacetic acid were reacted to give the product in 87% yield. The reaction proceeds via formation of an iminium intermediate followed by ring closure and substitution at the 2-position.
Alkylation of Potassium Nitrophenoxides with Bromoesters
Another synthetic route involves the preparation of nitro ethers by alkylation of potassium nitrophenoxides with 2-bromoesters, followed by reduction (e.g., Fe/AcOH or Zn/NH4Cl) to yield benzoxazinones with acetic acid substitution. This method provides moderate yields and allows for structural variation at the 2-position.
One-Pot Synthesis Using 2-Aminobenzyl Alcohols and Aldehydes
The one-pot synthesis method involves reacting 2-aminobenzyl alcohols with aldehydes and chloroacetic acid under reflux conditions to afford 2-substituted benzoxazines. This method is efficient and yields products with high purity and good yields (above 80%).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of substituted benzoxazine precursors. For example, bromo- or chloro-substituted intermediates (e.g., 6-bromo-2H-benzo[b][1,4]oxazines) can undergo nucleophilic substitution with acetic acid derivatives . Purity optimization involves recrystallization from ethanol or methanol and validation via HPLC (≥98% purity). Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) and characterizing intermediates via H/C NMR ensures minimal byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the 3D structure, particularly the dihydro-oxazine ring conformation and substituent positions (e.g., chlorine at C7, methyl at C4) . Complementary techniques include:
- FT-IR : To verify carboxylic acid (-COOH) and oxazine ring vibrations (C-O-C stretch at ~1250 cm) .
- NMR : H NMR detects methyl groups (~δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm), while C NMR confirms carbonyl carbons (~δ 170 ppm) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in benzoxazine derivatives?
- Methodology : The stereochemistry of the dihydro-oxazine ring is sensitive to solvent polarity and temperature. For example, polar aprotic solvents (e.g., DMF) favor trans-isomerization due to stabilized transition states, while non-polar solvents (toluene) may lead to cis configurations. Kinetic vs. thermodynamic control can be assessed using variable-temperature NMR and DFT calculations to map energy barriers . Contradictions in reported diastereomer ratios (e.g., 3:1 vs. 4:1) may arise from differences in workup protocols or catalyst choice (e.g., Lewis acids like ZnCl) .
Q. What are the challenges in interpreting mass spectrometry (MS) data for degradation products?
- Methodology : Electrospray ionization (ESI-MS) often detects [M+H] ions, but fragmentation patterns must be carefully analyzed. For instance, cleavage of the oxazine ring (m/z 154) or loss of CO (m/z -44) can mimic impurities. High-resolution MS (HRMS) with ppm-level accuracy distinguishes between isobaric species, while tandem MS/MS identifies degradation pathways (e.g., hydrolytic ring opening under acidic conditions) .
Q. How can computational modeling predict bioactivity or reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) assess potential interactions with biological targets (e.g., enzymes with benzoxazine-binding pockets). MD simulations (AMBER/CHARMM) evaluate conformational stability in solvated systems . Cross-validation with experimental IC values (if available) is essential to refine models .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 143–146°C vs. 143–146°C for analogs)?
- Analysis : Variations arise from differences in sample purity (e.g., residual solvents lowering mp), polymorphic forms, or calibration discrepancies in DSC equipment. Consistency requires using certified reference materials and reporting heating rates (e.g., 10°C/min) . For example, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (mp 143–146°C) may share similar crystal packing but differ in hydrogen-bonding networks .
Q. How should researchers address discrepancies in biological activity data for structurally similar compounds?
- Analysis : Contradictory IC values (e.g., µM vs. nM ranges) may reflect assay conditions (e.g., cell line variability, serum concentration). Standardization using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements minimizes error. Meta-analysis of structure-activity relationships (SAR) can isolate critical substituents (e.g., chlorine at C7 enhances lipid solubility) .
Experimental Design Considerations
Q. What are best practices for stability studies under varying pH and temperature?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. For pH-dependent degradation, use buffers (pH 1–13) and monitor via UV-Vis spectroscopy (λ~270 nm for aromatic systems). Cooling samples to 4°C during prolonged experiments prevents organic degradation, as seen in HSI-based pollution monitoring protocols .
Q. How to optimize solvent systems for chromatographic separation of diastereomers?
- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol gradients. Adjusting column temperature (25–40°C) improves resolution. Validate with circular dichroism (CD) to confirm enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
